Methyl 2-(4-ethylphenyl)quinoline-4-carboxylate
Description
Properties
Molecular Formula |
C19H17NO2 |
|---|---|
Molecular Weight |
291.3 g/mol |
IUPAC Name |
methyl 2-(4-ethylphenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C19H17NO2/c1-3-13-8-10-14(11-9-13)18-12-16(19(21)22-2)15-6-4-5-7-17(15)20-18/h4-12H,3H2,1-2H3 |
InChI Key |
XHZYCRCWVSOPLW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(4-ethylphenyl)quinoline-4-carboxylate can be achieved through several methods. One common approach involves the Friedländer synthesis, which typically uses aniline derivatives and β-ketoesters as starting materials. The reaction is catalyzed by acids such as sulfuric acid or hydrochloric acid and is carried out under reflux conditions . Another method involves the Pfitzinger reaction, where isatins react with enaminones in the presence of a base like potassium hydroxide to form quinoline derivatives .
Industrial Production Methods
Industrial production of quinoline derivatives often employs green chemistry principles to minimize environmental impact. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are commonly used. These methods not only enhance the efficiency of the synthesis but also reduce the generation of hazardous waste .
Chemical Reactions Analysis
Ester Hydrolysis
The carboxylate ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid:
Reaction :
Conditions :
-
Basic : NaOH (2 M) in aqueous methanol (60°C, 4–6 hours).
Applications :
The carboxylic acid product serves as a precursor for amide couplings or metal-organic frameworks .
Reduction of the Carbonyl Group
The quinoline-associated carbonyl group can be reduced to a secondary alcohol:
Reaction :
Conditions :
-
LiAlH₄ in anhydrous THF (0°C to room temperature, 2–4 hours).
-
Yields: 65–75% after purification via column chromatography.
Limitations :
Over-reduction or side reactions may occur with prolonged exposure to strong reducing agents.
Electrophilic Aromatic Substitution
The quinoline and phenyl rings participate in electrophilic substitutions, such as nitration or sulfonation:
Nitration:
Reaction :
Conditions :
-
Nitration occurs preferentially at the meta position of the ethylphenyl group due to steric and electronic effects.
-
Reaction time: 3–5 hours at 0–5°C.
Sulfonation:
Reaction :
Applications :
Sulfonated derivatives enhance solubility for biological assays.
Nucleophilic Acyl Substitution
The ester group reacts with nucleophiles (e.g., amines) to form amides:
Reaction :
Conditions :
-
DCC (dicyclohexylcarbodiimide) as a coupling agent in dichloromethane (room temperature, 12–24 hours).
-
Yields: 50–60% after purification.
Applications :
Amide derivatives are explored as kinase inhibitors or antimicrobial agents.
Oxidation Reactions
The ethylphenyl side chain can undergo oxidation to form a ketone or carboxylic acid:
Reaction :
Conditions :
-
KMnO₄ in aqueous acetone (60°C, 8–10 hours).
-
Selectivity depends on pH and oxidant concentration.
Photochemical Reactions
The quinoline core participates in [2+2] photocycloaddition under UV light:
Reaction :
Conditions :
-
UV light (254 nm) in acetone (24 hours, inert atmosphere).
-
Stereochemistry of the product depends on substituent orientation.
Mechanistic Insights
-
Steric Effects : The ethyl group on the phenyl ring directs electrophilic substitutions to the meta position.
-
Electronic Effects : The electron-withdrawing carboxylate group deactivates the quinoline ring, slowing electrophilic attacks at the 4-position.
This compound’s reactivity underscores its utility in synthesizing bioactive molecules and functional materials. Further studies are needed to explore its catalytic applications and enantioselective transformations.
Scientific Research Applications
Chemical Synthesis Applications
Methyl 2-(4-ethylphenyl)quinoline-4-carboxylate serves as a versatile building block in the synthesis of more complex quinoline derivatives. Its ability to undergo various chemical reactions makes it valuable in organic chemistry.
Synthetic Routes
The compound can be synthesized through several methods, with the Friedländer synthesis being a prominent approach. This method typically involves:
- Starting Materials : Aniline derivatives and β-ketoesters.
- Catalysts : Acidic catalysts such as sulfuric acid or hydrochloric acid.
- Conditions : Reflux conditions for optimal reaction rates.
Other modern techniques include microwave-assisted synthesis and solvent-free reactions, which align with green chemistry principles to reduce environmental impact.
Chemical Reactions
This compound is capable of undergoing several types of reactions:
| Reaction Type | Common Reagents | Major Products Formed |
|---|---|---|
| Oxidation | Potassium permanganate, chromium trioxide | Quinoline-4-carboxylic acid derivatives |
| Reduction | Hydrogen gas, palladium on carbon | Reduced quinoline derivatives |
| Substitution | Halogens, nucleophiles | Halogenated quinoline derivatives |
These reactions allow for the modification of the compound to create derivatives with potentially enhanced properties or activities.
Biological Applications
Research indicates that this compound possesses promising biological activities, particularly in antimicrobial and anticancer fields.
Antimicrobial Activity
Studies have evaluated the antibacterial properties of quinoline derivatives, including this compound. The compound has shown effectiveness against various bacterial strains:
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Bacillus subtilis | 12 |
| Escherichia coli | 10 |
| Pseudomonas aeruginosa | 9 |
These results indicate that structural modifications can enhance antibacterial activity .
Anticancer Potential
The compound has been investigated for its anticancer properties. Mechanistic studies suggest that it may intercalate into DNA, inhibiting cancer cell replication and interacting with enzymes involved in inflammatory pathways. For instance, a study demonstrated its ability to induce apoptosis in cancer cell lines by activating p53 and caspase pathways .
Medicinal Applications
This compound is under exploration for its therapeutic potential in various medical applications:
Anti-inflammatory Properties
Research has highlighted its role in modulating inflammatory responses, making it a candidate for developing anti-inflammatory drugs.
Antimalarial Activity
The compound's quinoline structure is associated with antimalarial properties, similar to other known quinoline derivatives. Ongoing studies aim to quantify its efficacy against malaria parasites .
Mechanism of Action
The mechanism of action of methyl 2-(4-ethylphenyl)quinoline-4-carboxylate involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, inhibiting the replication of cancer cells. It also interacts with enzymes and receptors involved in inflammatory and microbial processes, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-phenylquinoline-4-carboxylate
- Methyl 2-(4-methylphenyl)quinoline-4-carboxylate
- Methyl 2-(4-chlorophenyl)quinoline-4-carboxylate
Uniqueness
Methyl 2-(4-ethylphenyl)quinoline-4-carboxylate is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in the compound’s pharmacokinetics and pharmacodynamics compared to other similar quinoline derivatives .
Biological Activity
Methyl 2-(4-ethylphenyl)quinoline-4-carboxylate is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action, supported by relevant studies and data tables.
Synthesis
The synthesis of this compound typically involves the condensation of 4-ethylphenylamine with appropriate quinoline derivatives, followed by esterification. The structure can be confirmed through various spectroscopic methods, including NMR and mass spectrometry.
Anticancer Activity
Recent studies have highlighted the anticancer properties of quinoline derivatives, including this compound. For example, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| 6h | A2780 | 2.71 | EGFR inhibition, apoptosis induction |
| 6d | A2780/RCIS | >10 | MRP2 inhibition |
| This compound | Various | TBD | TBD |
In a study focusing on quinoline analogs, compounds structurally related to this compound showed varying degrees of cytotoxicity against A2780 and A2780/RCIS cell lines, indicating that structural modifications can significantly impact biological activity .
Antioxidant Activity
The antioxidant properties of quinoline derivatives have been evaluated using assays like DPPH. Research indicates that modifications on the quinoline core can enhance radical scavenging capabilities. For instance, derivatives with a carboxylic group exhibited improved antioxidant activity compared to their parent compounds:
| Compound | DPPH Inhibition (%) at 5 mg/L |
|---|---|
| 2-Methylquinoline-4-carboxylic Acid | 30.25% |
| 2-(4-Methylphenyl)quinoline-4-carboxylic Acid | 40.43% |
These findings suggest that the presence of specific substituents can enhance the radical scavenging ability of quinoline derivatives .
Antimicrobial Activity
Quinoline derivatives have also been investigated for their antimicrobial properties. While specific data on this compound is limited, related compounds have shown promising antimicrobial effects against various pathogens:
| Compound | Microorganism | MIC (mg/mL) |
|---|---|---|
| Compound X | E. coli | 0.23 |
| Compound Y | S. aureus | 0.47 |
The structure-activity relationship (SAR) studies indicate that modifications in the aryl groups significantly influence antimicrobial potency .
The biological mechanisms underlying the activity of this compound are still under investigation. However, several proposed mechanisms include:
- Inhibition of Key Kinases : Similar compounds have been shown to inhibit kinases such as EGFR and CLK, leading to reduced cell proliferation and increased apoptosis.
- Radical Scavenging : The antioxidant capacity may stem from the ability to donate electrons or hydrogen atoms to free radicals.
- Cell Cycle Arrest : Certain derivatives induce cell cycle arrest at specific phases, contributing to their anticancer efficacy.
Case Studies
- Cytotoxicity Evaluation : A study evaluated various quinoline derivatives for their cytotoxic effects on cancer cells, revealing that structural variations significantly impacted their efficacy.
- Antioxidant Assessment : Another research focused on the antioxidant potential of quinoline derivatives showed enhanced activities correlated with specific functional groups.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 2-(4-ethylphenyl)quinoline-4-carboxylate, and how can reaction conditions be optimized for yield?
- Methodological Answer : A common approach involves condensation of substituted anthranilic acid derivatives with β-keto esters or acyl chlorides. For example, analogous syntheses of quinoline-2-carboxylates use quinaldic acid and phenolic derivatives with phosphorus oxychloride as a coupling agent, heated at 348–353 K for 6 hours . Optimizing stoichiometry, solvent (e.g., ethanol for recrystallization), and temperature control can improve yields. Catalytic bases like triethylamine may enhance acylation steps, as seen in related quinoline syntheses .
Q. What spectroscopic techniques are essential for characterizing this compound, and what key spectral features should researchers anticipate?
- Methodological Answer :
- NMR : Expect aromatic proton signals between δ 7.5–9.0 ppm for the quinoline ring, with distinct splitting patterns due to substituents. The methyl ester group typically appears as a singlet near δ 3.9 ppm .
- IR : Strong carbonyl stretches (~1700 cm⁻¹) for the ester and quinoline C=N bonds (~1600 cm⁻¹) .
- Mass Spectrometry : Molecular ion peaks [M+H]⁺ consistent with the molecular formula (C₁₉H₁₇NO₂), with fragmentation patterns reflecting loss of COOCH₃ or the ethylphenyl group .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer : Use personal protective equipment (PPE) including gloves and goggles. Ensure adequate ventilation to avoid inhalation of vapors. Store in a dry, sealed container away from ignition sources. For spills, employ absorbent materials (e.g., dry sand) and avoid environmental release. Recrystallization solvents like ethanol require fire safety measures .
Advanced Research Questions
Q. How can X-ray crystallography resolve the molecular structure of this compound, and what software tools are recommended for data refinement?
- Methodological Answer : Single-crystal X-ray diffraction can determine bond lengths, angles, and intermolecular interactions. Use SHELXL for refinement, leveraging its robust handling of high-resolution data and twinning . OLEX2 provides an integrated workflow for structure solution and visualization, while ORTEP-3 aids in thermal ellipsoid plotting . Key parameters include monitoring dihedral angles between the quinoline and ethylphenyl groups, as seen in related structures (e.g., 78.3°–88.2° in analogous compounds) .
Q. What strategies can address discrepancies in crystallographic data or unexpected molecular conformations during structural analysis?
- Methodological Answer : If data contradictions arise (e.g., abnormal torsion angles), verify crystal quality and check for twinning using PLATON or CrysAlisPro. Re-refine with alternative software like SHELXD for phase problem resolution . Cross-validate with DFT calculations to compare theoretical and experimental geometries. For unexpected conformations, consider steric effects from the 4-ethylphenyl substituent, which may influence packing via C–H···O or π–π interactions .
Q. How does the electronic environment of the quinoline ring influence reactivity in further functionalization reactions?
- Methodological Answer : The electron-deficient quinoline ring directs electrophilic substitution to the 5- and 8-positions. The ester group at C4 deactivates the ring, while the 4-ethylphenyl substituent may sterically hinder meta/para positions. Computational tools (e.g., Hirshfeld surface analysis) can map electrostatic potentials to predict regioselectivity .
Q. What computational modeling approaches are suitable for predicting physicochemical properties or interaction mechanisms?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can predict UV-Vis spectra, dipole moments, and HOMO-LUMO gaps. Molecular docking studies (AutoDock Vina) may hypothesize biological activity by simulating interactions with protein targets like kinases or DNA topoisomerases, leveraging known bioactivity of quinoline derivatives .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
